molecular formula C19H20N2O4 B2872085 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941957-49-9

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2872085
CAS No.: 941957-49-9
M. Wt: 340.379
InChI Key: XEDQXHYZDYAMQC-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring two methoxy groups and a 2-oxopyrrolidin-1-yl substituent. This structure confers unique physicochemical and pharmacological properties, making it a candidate for diverse therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-7-4-3-6-14(16)19(23)20-13-9-10-17(25-2)15(12-13)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDQXHYZDYAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specialized boron reagents and palladium catalysts, as well as precise control of reaction temperature and solvent conditions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce hydroxypyrrolidine derivatives .

Scientific Research Applications

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group is known to enhance binding affinity and selectivity, which can lead to increased biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Biological Activity/Application Evidence Source
Target Compound : 2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 4-Methoxy, 3-(2-oxopyrrolidin-1-yl) Pyrrolidinone ring, dual methoxy groups Predicted targets in hypertension (ADORA1, NOS2) via network pharmacology
2-Methoxy-N-[2-(methylthio)phenyl]benzamide 2-(Methylthio) Methylthio group instead of pyrrolidinone Hypertension regulation; binds ADORA1, HMOX1
EMAC2060/EMAC2061 Thiazole-hydrazinyl groups Hydrazine linker, halogenated aryl groups Dual inhibition of HIV-1 RT polymerase/ribonuclease; yields <80%
GR125743 4-Methylpiperazin-1-yl Piperazine ring, pyridinyl group Radioligand for 5-HT1B receptor binding assays
BTK Inhibitor (Example 53) Pyridin-2-yl, imidazopyrazine Complex heterocyclic system Bruton’s tyrosine kinase (BTK) inhibition

Structural Modifications and Pharmacological Implications

  • Pyrrolidinone vs. Piperazine: The target compound’s 2-oxopyrrolidin-1-yl group may favor hydrogen-bonding interactions compared to GR125743’s 4-methylpiperazine, which likely enhances solubility and receptor affinity. Piperazine-containing analogs (e.g., GR125743) are utilized in serotonin receptor studies due to their high selectivity .
  • Methoxy Positioning : The dual methoxy groups in the target compound and EMAC2060/EMAC2061 () influence electronic effects and steric hindrance. Methoxy groups at the 4-position (target compound) vs. 3-position (GR125743) alter binding pocket compatibility.
  • Heterocyclic Additions : Thiazole and imidazopyrazine moieties in EMAC2060 and the BTK inhibitor () expand pharmacological scope (e.g., antiviral or kinase inhibition) but may reduce synthetic yields (e.g., 75–80% for EMAC2060 vs. >90% for simpler benzamides) .

Hydrogen Bonding and Crystallography

The target compound’s pyrrolidinone group likely participates in C–H⋯O and N–H⋯O interactions, stabilizing crystal packing as observed in similar benzamides (). By contrast, GR125743’s piperazine and pyridinyl groups may favor π-π stacking, affecting its utility in radioligand assays .

Biological Activity

2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the methoxy and pyrrolidinone groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Antioxidative Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidative activity, which could contribute to their therapeutic effects .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antiproliferative, antibacterial, and antioxidative properties.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of similar compounds. For instance:

  • Compounds with similar structures showed significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 μM .
CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Hydroxy-substituted derivativeMCF-71.2
Benzimidazole derivativeHCT1163.7

Antibacterial Activity

The compound's structural features may endow it with antibacterial properties. For example, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with MIC values reported as low as 8 μM .

Case Studies and Research Findings

  • Benzimidazole Derivatives : A study on N-substituted benzimidazole carboxamides indicated that structural modifications significantly influenced their biological activities, particularly their antiproliferative effects against various cancer cell lines .
  • Oxidative Stress Studies : Research indicated that certain derivatives could reduce oxidative stress in cells, suggesting a dual mechanism where they not only inhibit cell growth but also protect against oxidative damage .

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